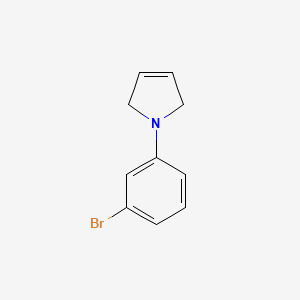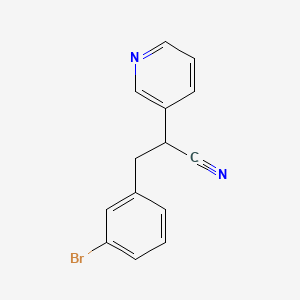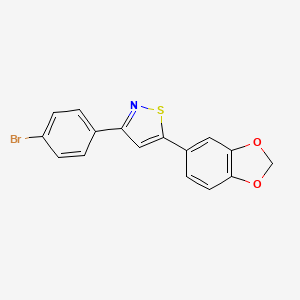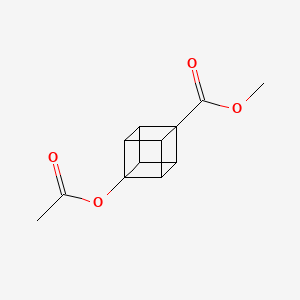
Methyl 4-acetoxycubanecarboxylate
Overview
Description
Methyl 4-acetoxycubanecarboxylate is a chemical compound with the molecular formula C12H12O4 It belongs to the cubane family, which is known for its unique and highly strained cubic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetoxycubanecarboxylate typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes using the Hofer-Moest reaction under flow conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups.
Industrial Production Methods
The use of flow electrolysis cells can facilitate the upscaling of these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxycubanecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the acetoxy group to other functional groups.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the acetoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-acetoxycubanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Medicine: Investigated for its potential as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-acetoxycubanecarboxylate is primarily related to its ability to interact with various molecular targets. The cubane structure provides a rigid and stable framework that can engage in specific interactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl cubanecarboxylate
- 4-acetoxycubane
- Cubane-1,4-dicarboxylic acid
Uniqueness
Methyl 4-acetoxycubanecarboxylate is unique due to the presence of both acetoxy and carboxylate functional groups on the cubane scaffold.
Properties
IUPAC Name |
methyl 4-acetyloxycubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3(13)16-12-7-4-8(12)6-9(12)5(7)11(4,6)10(14)15-2/h4-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGKBVQZBNRNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C4C1C5C2C3C45C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590396 | |
| Record name | Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225115-48-0 | |
| Record name | Methyl 4-(acetyloxy)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


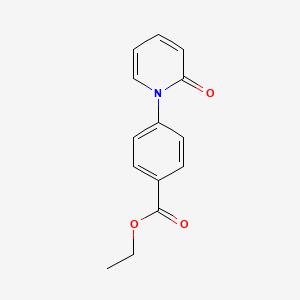
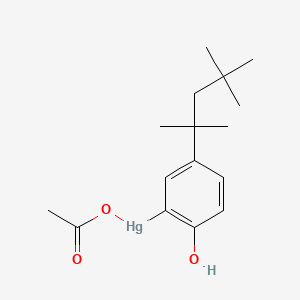
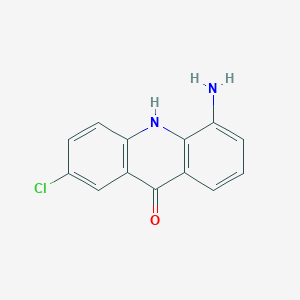
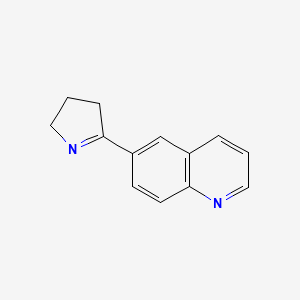
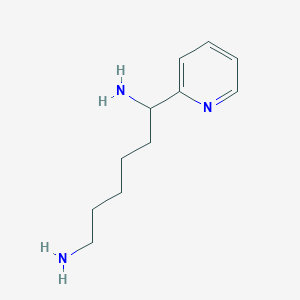

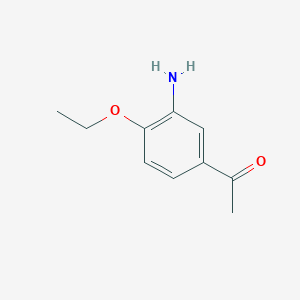
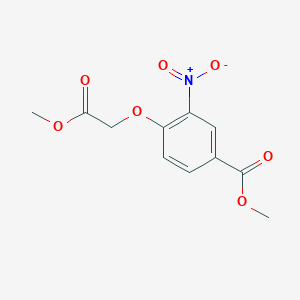
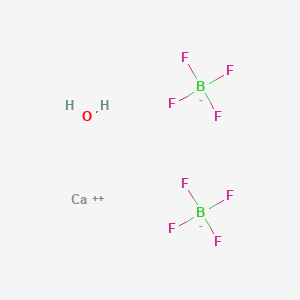
![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)
